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(2R)-2-ethylhexanoate;(2S)-2-ethylhexanoate;zirconium(2+)

Cat. No.: B1590591
CAS No.: 22464-99-9
M. Wt: 377.63 g/mol
InChI Key: RIYRDRZNXDRTIL-BGEHQDIKSA-L
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Description

Contextualization within Organozirconium Chemistry Research

Organozirconium chemistry is a field focused on the properties, structure, and reactivity of organometallic compounds containing a carbon-zirconium chemical bond. wikipedia.orgchemeurope.com These compounds are noted for being generally stable and non-toxic. chemeurope.com A significant area of research within this field is their application as catalysts, particularly in Ziegler-Natta polymerization. wikipedia.org

Hexanoic acid, 2-ethyl-, zirconium salt fits within this context as a versatile organozirconium compound. bdmaee.net While not featuring a direct carbon-zirconium bond, its character as a metal-organic salt places it firmly within the broader scope of organozirconium studies. Research often focuses on its Lewis acidic behavior, which makes it effective in coordinating with oxygen-containing functional groups, a key aspect of its catalytic activity. bdmaee.netnih.gov Unlike many highly reactive organometallic reagents like those of lithium or magnesium, organozirconium compounds are comparatively mild and tolerate a range of functional groups, which simplifies their use in complex organic syntheses. thieme-connect.com The study of zirconium 2-ethylhexanoate (B8288628) contributes to the overarching goal of developing user-friendly, robust, and environmentally benign organometallic reagents for modern chemical synthesis. thieme-connect.comthieme-connect.com

Historical Development of Research on Zirconium Carboxylates

The history of organozirconium chemistry began in the mid-20th century. One of the first organozirconium compounds, zirconocene (B1252598) dichloride, was prepared in 1953. wikipedia.org This was followed by significant developments, including the preparation of the dihydride Cp2ZrH2 in 1966 and the discovery of the now-famous Schwartz's reagent (a zirconocene hydrochloride) in 1970, which became a widely used reagent for hydrometalation reactions. wikipedia.orgchemeurope.com

Research specifically into zirconium carboxylates has evolved from traditional, often harsh, synthesis methods. The conventional approach involved the prolonged boiling of zirconium tetrachloride with a carboxylic acid, a process that is highly energy-intensive. researchgate.net Over time, efforts have been made to develop more efficient and less corrosive synthetic routes. One such development involves reacting zirconium tetrachloride suspended in an apolar solvent with the anhydride (B1165640) of an organic acid, which produces the desired zirconium carboxylate and a valuable acid chloride co-product, avoiding the formation of corrosive hydrochloric acid. google.com The study of zirconium carboxylate clustering processes is a more recent area of research, focusing on understanding the formation of secondary building units (SBUs) that are crucial for creating metal-organic frameworks (MOFs). nih.govacs.orgacs.org This research has revealed the existence of complex hexa- and pentanuclear zirconium-carboxylate species, providing new building blocks for materials science. acs.org

Scope and Significance of the Chemical Compound in Modern Chemical Science

The significance of hexanoic acid, 2-ethyl-, zirconium salt in modern chemical science is primarily linked to its catalytic applications and its role as a performance additive. guidechem.com Its low toxicity and stability make it a desirable alternative to more hazardous heavy metal catalysts, such as those based on lead or tin, aligning with the principles of green chemistry. bdmaee.netnih.govguidechem.com

In catalysis, it is used to promote various organic transformations. bdmaee.netamericanelements.com Studies have demonstrated its effectiveness in esterification and condensation reactions. For instance, it has been shown to catalyze the esterification of oleic acid with ethanol with high conversion and selectivity, offering reduced corrosion risks compared to traditional acid catalysts like sulfuric acid. bdmaee.net It is also a key component in catalysts for polymerization reactions, including the ring-opening polymerization of lactides to produce poly(lactic acid) (PLA), a biodegradable polymer. acs.orgbath.ac.uk

Beyond catalysis, it serves as a highly effective drier for paints, inks, and coatings, accelerating the oxidative polymerization that leads to the drying of the film. guidechem.com It can replace toxic lead-based driers and reduce the amount of expensive cobalt driers needed, while also improving properties like adhesion, hardness, and color retention. guidechem.com The compound's versatility extends to its use in specialty adhesives and as an adhesion promoter. americanelements.com Its solubility in nonpolar, oil-based systems makes it highly compatible with industrial processes in the coatings and resins industries. bdmaee.net

Interactive Data Table: Properties of Zirconium 2-Ethylhexanoate

PropertyValueSource
Chemical Formula C8H16O2·xZr cymitquimica.comechemi.comlookchem.com
Appearance Liquid / Solid with waxy texture cymitquimica.com
Solubility Soluble in organic solvents cymitquimica.comamericanelements.com
Boiling Point 167-178 °C / 760 mmHg lookchem.com
Flash Point 65°C lookchem.com
Density 1.270 g/cm³ lookchem.com

Interactive Data Table: Research Applications

Application AreaSpecific UseKey Finding/Benefit
Catalysis Esterification of oleic acidHigh conversion (>90%) and selectivity; reduced corrosion. bdmaee.net
Polymerization Ring-Opening Polymerization of Lactide for PLAHigh activity and control, comparable to tin-based catalysts. bath.ac.uk
Coatings Drier for paints and inksAccelerates drying; replaces toxic lead driers; improves film hardness and color retention. guidechem.com
Adhesives Adhesion promoterEnhances bonding in specialty coatings and adhesives. americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O4Zr B1590591 (2R)-2-ethylhexanoate;(2S)-2-ethylhexanoate;zirconium(2+) CAS No. 22464-99-9

Properties

CAS No.

22464-99-9

Molecular Formula

C16H30O4Zr

Molecular Weight

377.63 g/mol

IUPAC Name

(2R)-2-ethylhexanoate;(2S)-2-ethylhexanoate;zirconium(2+)

InChI

InChI=1S/2C8H16O2.Zr/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*7-;/m10./s1

InChI Key

RIYRDRZNXDRTIL-BGEHQDIKSA-L

Canonical SMILES

CCCCC(CC)C(=O)O.[Zr]

physical_description

Liquid

Related CAS

22464-99-9
2233-42-3

Origin of Product

United States

Coordination Chemistry and Mechanistic Research of Hexanoic Acid, 2 Ethyl , Zirconium Salt

Ligand Coordination and Structural Considerations of Zirconium(IV) Carboxylates

The coordination chemistry of zirconium(IV) carboxylates, including the 2-ethylhexanoate (B8288628) salt, is complex and often characterized by the formation of polynuclear clusters rather than simple monomeric structures. researchgate.netresearchgate.net The carboxylate ligands, such as 2-ethylhexanoate, typically coordinate to the zirconium center in a bidentate fashion, bridging multiple metal centers. researchgate.net This bridging leads to the self-assembly of larger, more stable structures.

In the presence of even trace amounts of water, zirconium carboxylates are prone to hydrolysis, resulting in the formation of oxo-hydroxo clusters. researchgate.net A common and well-studied structural motif is the hexanuclear cluster, [Zr₆(μ₃-O)₄(μ₃-OH)₄(OOCR)₁₂], where 'R' represents the alkyl group of the carboxylate. researchgate.netnih.govresearchgate.net In this arrangement, six zirconium atoms form an octahedral core, capped by μ₃-oxo and μ₃-hydroxo ligands. The twelve carboxylate ligands bridge the edges of the zirconium octahedron, stabilizing the entire cluster. nih.govacs.org

Single-crystal X-ray diffraction studies on related zirconium carboxylate clusters have provided precise measurements of their geometric parameters. The coordination environment around the zirconium(IV) ion is typically eight-coordinate, involving oxygen atoms from oxo/hydroxo bridges and the carboxylate groups. researchgate.net Bond distances within these clusters follow consistent trends, as detailed in the table below.

Table 1: Typical Interatomic Distances in Polynuclear Zirconium Carboxylate Clusters

Bond/Distance TypeTypical Range (Å)Reference
Zr–O (oxide)2.00–2.14 nih.govacs.org
Zr–O (carboxylate)2.16–2.28 nih.govacs.org
Zr–O (hydroxide/water)2.18–2.37 nih.govacs.org
Zr–Zr (adjacent)3.47–3.54 nih.govacs.org

Beyond the common hexanuclear species, research has also identified other cluster sizes, such as tetranuclear and pentanuclear entities, depending on the reaction conditions. nih.govresearchgate.net The structure of the clusters can be influenced by the steric properties of the carboxylate ligands. researchgate.net These structural considerations are crucial as the polynuclear nature of the complex is often directly related to its catalytic activity.

Proposed Mechanistic Pathways in Catalytic Systems

Zirconium 2-ethylhexanoate is widely recognized as a versatile catalyst, particularly in polymerization and cross-linking reactions. americanelements.com

In the coatings industry, zirconium 2-ethylhexanoate functions as a highly effective secondary or auxiliary drier for oxidatively cured systems, such as alkyd resins. ulprospector.comchimia.chborchers.com While primary driers like cobalt salts catalyze the initial hydroperoxide formation on the unsaturated fatty acid chains of the alkyd binder, zirconium driers promote uniform "through-drying" of the entire paint film. ulprospector.comlangridgecolours.com This prevents surface wrinkling that can occur when only a primary surface drier is used. langridgecolours.com

The catalytic activity of zirconium carboxylates is fundamentally linked to the interaction between the zirconium center and the substrates. In polymerization, the coordination of monomers to the metal center is a critical step. cdnsciencepub.com For instance, in the ring-opening polymerization of cyclic esters, the zirconium complex acts as a Lewis acid, activating the monomer for nucleophilic attack. cdnsciencepub.comresearchgate.net

In the context of alkyd drying, the key interaction is the coordination of the zirconium catalyst to the hydroxyl and carboxyl functional groups on the polymer chains, as previously mentioned. chimia.chgoldstab.com This interaction is dynamic, with ligands potentially exchanging, allowing the zirconium center to bridge different polymer chains, effectively acting as a cross-linking node. The polynuclear oxo-hydroxo clusters, such as [Zr₆(O)₄(OH)₄(OOCR)₁₂], are considered key intermediates, providing multiple sites for interaction with the resin. The formation of these clusters is a crucial part of the mechanistic pathway, transforming a simpler precursor into a highly active, multi-site catalyst. researchgate.net

The introduction of zirconium 2-ethylhexanoate as a secondary drier significantly influences the kinetics of the coating's curing process. researchgate.net Studies have systematically shown that combining a primary drier (like cobalt, manganese, or iron) with a zirconium-based secondary drier leads to an increased drying speed and a higher final crosslink density in the cured film. researchgate.net This synergistic effect results in faster development of film hardness. researchgate.nettsijournals.com

In other polymerization systems, such as the ring-opening polymerization of lactide, zirconium-based catalysts have demonstrated very high activity, with measured turnover frequencies reaching up to 56,000 h⁻¹. acs.org Kinetic studies of certain zirconium-catalyzed copolymerizations have shown the reaction to follow a living polymerization mechanism, with a first-order dependence on the concentration of both the zirconium catalyst and the monomer. cdnsciencepub.com

From a thermodynamic perspective, the stability of the zirconium-ligand bond is a key factor. The binding energies of carboxylate ligands to zirconium oxo clusters are substantial, indicating the formation of stable catalytic species. researchgate.net The formation of polynuclear clusters is an energetically favorable process that leads to the active catalytic species. acs.org The strength of the interaction between the zirconium center and the substrate (e.g., the hydroxyl and carboxyl groups of a resin) will dictate the thermodynamic favorability of the cross-linking reaction.

Theoretical and Computational Studies of Zirconium-Ligand Interactions

Computational chemistry has become an invaluable tool for understanding the complex behavior of zirconium compounds at a molecular level. acs.org Density Functional Theory (DFT) and other molecular modeling techniques have been employed to investigate the structure, stability, and reactivity of zirconium-ligand complexes.

DFT calculations have been used to explore the coordination of ligands around a Zr⁴⁺ ion, confirming that seven- or eight-coordinate complexes are often the most stable. nih.govacs.org These studies highlight that the coordination environment is not static; molecular dynamics (MD) simulations show that temperature and explicit solvent molecules can have a dramatic effect on the complex's structure and thermodynamics. nih.govacs.org For example, simulations have revealed that thermal disorder can lead to more open chelate structures, exposing the zirconium metal center to the surrounding solvent or reactants. nih.gov

Computational studies on zirconium oxo clusters have provided detailed insights into ligand dynamics. Ab initio MD simulations have been used to investigate the intramolecular exchange of carboxylate ligands on the cluster surface, identifying the different exchange processes and their energy barriers. researchgate.net Furthermore, DFT calculations have been used to determine the binding energies of ligands to the cluster. These calculations show how binding energy is affected by ligand type (e.g., acetate vs. acetylacetonate) and substitution. researchgate.net The table below summarizes calculated binding energies for different ligands on a zirconium oxo cluster, illustrating the relative stability of these interactions.

Table 2: Calculated Ligand Binding Energies on Zirconium Oxo Clusters

Ligand TypeComputational MethodKey FindingReference
CarboxylateDFTBinding energy depends on the functional used and substitution on the ligand. researchgate.net
MethacrylateAb initio MDStepwise intramolecular exchange of non-equivalent ligands was observed with increasing temperature. researchgate.net
CarboxylateQuantum MechanicsA structure with 12 bridging carboxylato ligands is the lowest in energy for certain Zr-carboxylate clusters. acs.org

These theoretical studies are crucial for rationalizing experimental observations, such as catalytic activity and reaction mechanisms. By modeling the interaction between the zirconium complex and various substrates, it is possible to predict reaction pathways and design more efficient catalysts. acs.orgucl.ac.uk

Catalytic Applications in Polymer and Coating Science

Catalysis in Alkyd Resin Synthesis

Zirconium 2-ethylhexanoate (B8288628) has been identified as a renewable raw material catalyst for the one-pot synthesis of alkyd resins from raw materials like soybean oil and glycerin. tsijournals.comsemanticscholar.orgsemanticscholar.orgresearchgate.net The synthesis process involves two main stages: alcoholysis and polycondensation, where the zirconium salt demonstrates notable catalytic activity. tsijournals.com

In the initial stage of alkyd resin production, the alcoholysis (or transesterification) of triglyceride oils with a polyol like glycerin is performed to create monoglycerides (B3428702). tsijournals.comdergipark.org.tr Zirconium 2-ethylhexanoate acts as a base-catalyst for this transformation. tsijournals.comdergipark.org.tr A key advantage of using this zirconium catalyst is that the alcoholysis of soybean oil can be carried out at high temperatures (290-300°C) without the need for an inert nitrogen gas inlet to prevent oxidation. tsijournals.comdergipark.org.tr This is beneficial for preserving the color of the resulting monoglyceride. dergipark.org.tr The zirconium catalyst effectively facilitates the transformation of the triglyceride into a monoglyceride without promoting further oxidation. tsijournals.comdergipark.org.tr

Following the alcoholysis step, the resulting monoglycerides undergo polycondensation with a dicarboxylic acid, such as phthalic anhydride (B1165640), to form the final alkyd resin polymer. tsijournals.comsemanticscholar.orgsemanticscholar.orgresearchgate.net The zirconium-catalyzed monoglyceride is subjected to polycondensation at approximately 250°C. tsijournals.comtsijournals.com During this stage, an inert gas like nitrogen is typically introduced to help remove the water produced during the condensation reaction, driving the process to completion. dergipark.org.tr The reaction is monitored by measuring the acid value until it reaches the desired level. dergipark.org.tr The final polyester (B1180765) structure is confirmed through analytical methods like FT-IR and H-NMR spectroscopy. tsijournals.comsemanticscholar.orgresearchgate.net

Research has directly compared the catalytic performance of zirconium 2-ethylhexanoate with lithium hydroxide (B78521) in the synthesis of soybean oil-based alkyd resins. tsijournals.com While both catalysts are effective, they necessitate different reaction conditions and yield resins with slightly different properties.

One significant difference is the reaction temperature for the initial alcoholysis, which is higher for the zirconium catalyst. tsijournals.com Furthermore, the use of a nitrogen blanket is required throughout all stages of the reaction with lithium hydroxide to prevent oil oxidation, whereas it is only needed during the polycondensation stage with the zirconium catalyst. tsijournals.comdergipark.org.tr

Resins produced using the zirconium catalyst have been shown to exhibit superior hardness and impact resistance in the final dried film compared to those made with lithium hydroxide. tsijournals.comdergipark.org.tr The improved impact resistance is attributed to the presence of the zirconium element in the resin structure. tsijournals.comdergipark.org.tr

Table 1: Comparison of Zirconium 2-Ethylhexanoate and Lithium Hydroxide in Alkyd Resin Synthesis

ParameterZirconium 2-EthylhexanoateLithium HydroxideSource(s)
Catalyst Role Base-catalyzed alcoholysis of oilBase-catalyzed alcoholysis of oil tsijournals.com
Alcoholysis Temperature 290-300°C250°C tsijournals.com
Nitrogen Inlet (Alcoholysis) Not requiredRequired tsijournals.comdergipark.org.tr
Nitrogen Inlet (Polycondensation) Required to aid water removalRequired dergipark.org.tr
Resulting Film Hardness HigherLower tsijournals.comdergipark.org.tr
Resulting Film Impact Resistance Good impact resistanceSignificant improvement tsijournals.comdergipark.org.tr

Role as a Drier in Coatings and Paints

Zirconium 2-ethylhexanoate is widely recognized as a new-generation drier (or siccative) in the paint and coatings industry. guidechem.com Driers are additives that accelerate the curing process, transforming a liquid paint film into a solid, hard, and durable coating. guidechem.com Zirconium driers are coordination-type driers and are considered highly effective replacements for traditional, more toxic driers. guidechem.comgoldstab.com

The drying of alkyd and oil-based paints is an oxidative polymerization process, where the unsaturated fatty acids in the resin react with atmospheric oxygen to form a cross-linked polymer network. paintingbestpractices.com Zirconium driers function as "through driers," ensuring that the coating dries uniformly throughout the entire film thickness, not just on the surface. goldstab.com

The primary mechanism of action for zirconium is the formation of coordination bonds with hydroxyl (-OH) and carboxyl (-COOH) groups present in the alkyd resin or formed during the drying process. goldstab.coma2zcoatingco.comchimia.ch This creates cross-links between the polymer chains, promoting polymerization and hardening of the film from the inside out. a2zcoatingco.comchimia.ch Zirconium has a coordination number of 6 or 8, indicating a strong ability to form complexes with ligands, which is beneficial for interacting with the polar groups in the paint to build larger molecular weight complexes. guidechem.com It is also suggested that zirconium can form complexes with primary driers like cobalt, influencing their catalytic effect. a2zcoatingco.com

Zirconium driers offer significant advantages over traditional metal driers and are rarely used alone. They are typically part of a drier package, often in combination with a primary (active) surface drier like cobalt and an auxiliary drier like calcium. a2zcoatingco.comchimia.chdurachem.com

Versus Lead: Zirconium driers are the most widely accepted and effective replacements for lead-based driers, which are being phased out due to their toxicity. guidechem.comgoldstab.comchimia.ch Zirconium provides a similar through-drying effect to lead, promoting polymerization throughout the film to yield a tough and hard coating. guidechem.comtygychem.com It can completely replace lead, often at a lower required concentration, and greatly improves properties like adhesion, hardness, and water resistance. guidechem.com Unlike lead, zirconium driers are light-colored and non-toxic, preventing the yellowing of white paints. guidechem.comtygychem.com

Versus Cobalt: Cobalt is a highly active surface drier that primarily catalyzes oxidation at the air-paint interface. a2zcoatingco.comchimia.ch Used alone, cobalt can cause rapid surface skinning and wrinkling, leaving the underlying film wet. a2zcoatingco.comchimia.ch Zirconium acts as an auxiliary or secondary drier, working in synergy with cobalt to ensure uniform, through-drying. paintingbestpractices.coma2zcoatingco.com This combination mitigates the wrinkling tendency of cobalt and leads to a well-cured film. a2zcoatingco.com While zirconium cannot replace cobalt's primary oxidative function, it can help reduce the total amount of cobalt needed. guidechem.com

Versus Manganese: Manganese is also an active drier, though less so than cobalt, and it can impart a dark color to the paint film. guidechem.coma2zcoatingco.comchimia.ch Zirconium is preferred in many formulations, especially for white or light-colored paints, due to its better color and non-yellowing characteristics. a2zcoatingco.com A cobalt-zirconium-calcium combination is often superior to a cobalt-manganese system for achieving optimal drying without discoloration. chimia.ch

Table 2: Comparative Properties of Paint Driers

Drier MetalTypePrimary FunctionKey CharacteristicsSource(s)
Zirconium Secondary / Through DrierPromotes polymerization via coordination bondingExcellent lead replacement, ensures uniform drying, light color, non-toxic, prevents wrinkling when used with cobalt. guidechem.comgoldstab.coma2zcoatingco.comchimia.ch
Lead Secondary / Through DrierPromotes polymerizationEffective through drier, but highly toxic and can cause discoloration. guidechem.coma2zcoatingco.comchimia.chtygychem.com
Cobalt Primary / Surface DrierCatalyzes surface oxidationMost active drier, but can cause surface wrinkling and skinning if used alone. a2zcoatingco.comchimia.ch
Manganese Primary / Surface DrierCatalyzes surface oxidationActive drier, but less effective than cobalt and can cause discoloration (darkening). guidechem.coma2zcoatingco.comchimia.ch

Synergistic Effects with Co-Driers

In the realm of coatings, particularly for air-drying alkyd resins, Hexanoic acid, 2-ethyl-, zirconium salt serves as a highly effective auxiliary or secondary drier. nih.govallhdi.com While it exhibits little to no catalytic drying activity on its own, it demonstrates significant synergistic effects when used in combination with primary driers (also known as active or surface driers). nih.govnih.gov These primary driers are typically metal carboxylates of cobalt, manganese, or iron. nih.govunivie.ac.at

The principal role of the zirconium salt is to enhance the performance of the primary drier, ensuring a more uniform "through-drying" of the coating film. nih.gov This prevents surface wrinkling that can occur when the surface of the paint film dries much faster than the interior. nih.gov It is believed that zirconium forms complexes with the primary drier, influencing its catalytic effect, and also interacts with the polar groups of the paint binder to form larger coordination complexes. univie.ac.athhu.de

A common and effective combination in solvent-based decorative paints is a mix of cobalt, zirconium, and calcium driers. univie.ac.at In such systems, cobalt acts as the active surface drier, while zirconium and calcium work together to improve through-drying, hardness, and stability. univie.ac.at Studies have shown that while calcium tends to promote the speed of the drying front, zirconium significantly increases the final crosslink density of the cured film. nih.gov This synergistic behavior is observed across different primary driers, including cobalt, manganese, and iron systems. nih.gov

The use of zirconium-based driers has become particularly important as a non-toxic replacement for lead driers, which have been phased out due to environmental and health concerns. hhu.degoogle.com Cobalt-zirconium drier systems can achieve performance comparable to the traditional cobalt-lead-calcium combinations, offering excellent color, low yellowing tendency, and good durability. univie.ac.athhu.de

Table 1: Synergistic Effects of Zirconium Driers in Alkyd Coatings
Primary Drier (Metal)Effect of Adding Zirconium DrierObserved ImprovementReference
Cobalt (Co)Enhances through-drying and hardnessPrevents surface wrinkling, improves film stability nih.govunivie.ac.at
Manganese (Mn)Increases crosslink densityImproves overall cure and film integrity nih.gov
Iron (Fe)Increases crosslink densityContributes to better final film properties nih.gov

Catalysis in Advanced Polymerization Reactions

Beyond its role in coatings, Hexanoic acid, 2-ethyl-, zirconium salt and related zirconium compounds are versatile catalysts in the synthesis of various advanced polymers.

Zirconium compounds, including zirconium 2-ethylhexanoate, function as effective catalysts in the production of both polyesters and polyurethanes. In polyurethane systems, they are used as catalysts and cross-linking agents. nih.govmdpi.com Research has highlighted that zirconium-based catalysts, such as certain zirconium diketonates, can exhibit high selectivity for the isocyanate-polyol reaction over the competing isocyanate-water reaction, which is particularly beneficial in two-component waterborne polyurethane formulations. researchgate.net This selectivity can lead to reduced gassing, fewer film defects, and longer pot life compared to some traditional catalysts. researchgate.net Zirconium compounds have been noted as efficient catalysts for the preparation of polyurethane foams. mdpi.com

In the field of polyesters, zirconium chelate compounds have been used in combination with cobalt or manganese compounds to accelerate the hardening of unsaturated polyester resins. chemelynesppecialities.com This combination has been shown to improve the reaction rate and reduce the coloring of the cured product compared to using a cobalt accelerator alone. chemelynesppecialities.com Furthermore, zirconium-catalyzed reactions, such as the hydrosilylation of esters, have been developed for the reductive depolymerisation of polyester waste, demonstrating the versatility of zirconium catalysts in the full lifecycle of polyester materials.

Zirconium-based catalysts have emerged as highly active and selective systems for the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides, which are crucial for producing biodegradable polyesters such as poly(lactic acid) (PLA). While tin(II) bis(2-ethylhexanoate) (tin octoate) has been the industrial benchmark for PLA production, zirconium-based systems present a promising alternative.

Research has demonstrated that specific air- and moisture-stable zirconium complexes can catalyze the ROP of lactide with remarkable activity and control, even under challenging, industrially relevant conditions like high temperatures and solvent-free melts. For instance, a monometallic bis(amine bis(phenolate)) zirconium complex showed exceptional ROP activity for rac-lactide. Another study presented a zirconium amine tris(phenolate) catalyst system capable of producing high-molecular-weight PLA with activity comparable to tin octoate at very low catalyst loadings (as low as 8-12 ppm Zr). This system was also noted for its resistance to undesirable side reactions like epimerization and transesterification, which is critical for maintaining the polymer's properties.

The mechanism for ROP with these catalysts typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to the metal center before being inserted into the growing polymer chain. The effectiveness of the zirconium catalyst can be influenced by its molecular structure, including the steric and electronic properties of the ligands attached to the zirconium center.

Table 2: Performance of Zirconium Catalysts in Lactide ROP
Zirconium Catalyst SystemMonomerKey Research FindingReference
Zirconium amine tris(phenolate) complexl-lactideHigh activity (Turnover Number >60,000) at low concentrations (8-12 ppm Zr), comparable to Sn(Oct)2 under industrial conditions.
Monometallic bis(amine bis(phenolate)) Zr complexrac-lactideExhibited remarkable ROP activity, though with limited control over polymer tacticity and molecular weight distribution.
Polymetallic oxo-bridged Zr clusterrac-lactideAchieved a moderate rate in the ROP of rac-lactide.

Zirconium-based catalysts are instrumental in the vinyl addition polymerization of norbornene, a strained cyclic olefin, to produce polynorbornene. researchgate.net This polymer is valued for its high transparency, thermal stability, and desirable dielectric properties. researchgate.net While many catalyst systems are based on late transition metals like palladium and nickel, early transition metals, particularly zirconium, are also effective. researchgate.net

The polymerization is typically carried out using zirconium catalysts such as metallocenes (e.g., zirconocene (B1252598) dichlorides) or non-metallocene complexes, which are activated by a cocatalyst, commonly methylaluminoxane (B55162) (MAO). researchgate.net For example, chiral bis(phenolate) zirconium complexes have been successfully employed to polymerize norbornene, yielding high molecular weight polymers. hhu.de

While direct catalysis by Hexanoic acid, 2-ethyl-, zirconium salt is not prominently documented for this specific reaction, structurally related zirconium-carboxylate clusters have been investigated. A study on norbornene carboxylate-substituted zirconium oxo clusters demonstrated that these clusters could undergo ring-opening metathesis polymerization (ROMP) or act as cross-linkers in the co-polymerization with norbornene monomer, enhancing the thermal stability of the resulting polymer. nih.gov The general catalytic activity of zirconium octoate in the polymerization of various monomers further supports the relevance of zirconium carboxylate compounds in this field.

Advanced Analytical and Characterization Research

Spectroscopic Analysis of the Chemical Compound and its Derivatives

Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of zirconium 2-ethylhexanoate (B8288628) and related zirconium-carboxylate complexes.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the coordination environment of the carboxylate ligands to the zirconium center. The analysis of zirconium carboxylates by FT-IR reveals characteristic absorption bands that are indicative of its structure. researchgate.netresearchgate.net

The key vibrational modes are the asymmetric and symmetric stretching of the carboxylate group (COO⁻). The positions of these bands, and the separation between them (Δν = ν_asym - ν_sym), provide insight into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bidentate bridging). For instance, in zirconium-oxo clusters capped with carboxylate ligands, distinct stretching vibrations for the carboxyl group bound to the zirconium cores are observed. researchgate.net In related zirconium carboxylate complexes, strong absorption bands in the region of 1622 cm⁻¹ to 1395 cm⁻¹ are assigned to these carboxylate stretching vibrations. acs.org Additionally, bands corresponding to the Zr-O bond can be observed at lower wavenumbers, typically in the 400-800 cm⁻¹ range, confirming the formation of the metal salt. researchgate.net

When zirconium 2-ethylhexanoate is used as a catalyst, for example in the synthesis of alkyd resins, FT-IR can be used to follow the reaction progress and characterize the final product. researchgate.netresearchgate.net The spectra can confirm the incorporation of the resin components and the presence of specific functional groups. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Absorption Bands for Zirconium Carboxylates

Wavenumber (cm⁻¹)AssignmentSignificanceReference
~1555 - 1622Asymmetric C=O stretching (ν_asym)Indicates coordination of the carboxylate group to the zirconium metal center. acs.org
~1395 - 1466Symmetric C=O stretching (ν_sym)Provides information on the coordination mode of the carboxylate ligand. acs.org
~457 - 720Zr-O stretching/deformation vibrationsConfirms the presence of the zirconium-oxygen bond. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H-NMR) and carbon-13 (¹³C-NMR), is indispensable for confirming the organic structure of the 2-ethylhexanoate ligand attached to the zirconium salt.

¹H-NMR spectra provide a detailed map of the proton environments within the molecule. For the 2-ethylhexanoate ligand, characteristic signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons can be identified and their integrations used to confirm the structure. researchgate.net For example, in related systems, peaks for the terminal methyl groups appear around δ 0.96 ppm, while the methylene protons in the fatty acid chain appear around δ 1.35 ppm. researchgate.net

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. The chemical shift of the carboxylate carbon (COO⁻) is particularly diagnostic, typically appearing in the downfield region of the spectrum (e.g., ~170-173 ppm), confirming the presence of the carboxylate functionality. acs.orgresearchgate.net

For more complex zirconium-based structures like metal-organic frameworks (MOFs), advanced solid-state NMR techniques, including ⁹¹Zr NMR, can be employed. rsc.org ⁹¹Zr NMR is highly sensitive to the local structure, site symmetry, and order around the zirconium atom, providing valuable data that is often difficult to obtain by other methods. rsc.org Two-dimensional NMR techniques, such as ¹H-³¹P Heteronuclear Correlation (HETCOR) NMR, have been used to study the interaction between organophosphates and zirconia surfaces, revealing details about ionic and hydrogen bonding. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Zirconium Carboxylate Systems

NucleusChemical Shift (δ, ppm)AssignmentSignificanceReference
¹H~0.9 - 1.0Terminal methyl (CH₃) protons of the alkyl chain.Confirms the presence of the aliphatic chain of the 2-ethylhexanoate ligand. researchgate.net
¹H~1.3 - 1.7Methylene (CH₂) protons of the alkyl chain.Confirms the structure of the ligand backbone. researchgate.netresearchgate.net
¹³C~172 - 173Carboxylate carbon (COO⁻).Confirms the presence of the deprotonated carboxylic acid group coordinated to the zirconium. acs.org
¹H~3.6 - 4.3Protons of water or hydroxyl groups (Zr-OH₂/Zr-OH).Can indicate the hydration state or presence of hydroxyl ligands in zirconium-oxo cluster derivatives. acs.org

Chromatographic Techniques for Purity and Compositional Research

Chromatographic methods are essential for assessing the purity of zirconium 2-ethylhexanoate and analyzing the composition of reaction mixtures where it is used. Gas chromatography (GC) is particularly well-suited for the analysis of the volatile organic components.

For instance, GC can be used to determine the presence of any unreacted 2-ethylhexanoic acid or other volatile impurities in the final product. psu.edu To enhance volatility and detection sensitivity, especially with electron capture detection (ECD), the carboxylic acid can be derivatized into an ester, such as a pentafluorobenzyl ester. psu.edu This methodology allows for the quantification of trace amounts of the acid, which is critical for quality control and for studying its metabolic fate in environmental or biological systems. psu.edu The identity of the chromatographic peaks is typically confirmed using a mass spectrometer (MS) coupled to the gas chromatograph (GC-MS). psu.edu

While direct chromatographic analysis of the non-volatile zirconium salt is challenging, these techniques are invaluable for ensuring the purity of the organic precursors and for analyzing the products of reactions it catalyzes.

Advanced Methods for Investigating Reaction Intermediates and Catalytic Sites

The catalytic activity of zirconium 2-ethylhexanoate is often linked to the formation of complex zirconium-oxo clusters in solution. nih.gov Investigating the transient intermediates and identifying the active catalytic sites requires advanced analytical methods that can probe the reaction at a molecular level.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a key tool for identifying polynuclear zirconium species in solution. nih.govnih.gov Studies on the clustering process of zirconium and carboxylates have used ESI-MS to reveal the presence of hexanuclear ([Zr₆]) and unprecedented pentanuclear ([Zr₅]) species as intermediates in the formation of larger clusters. nih.govnih.gov

Single-crystal X-ray diffraction, where applicable, provides definitive structural information about these cluster intermediates that can be isolated in a solid, crystalline state. nih.govnih.gov This technique has been used to characterize unsaturated hexameric clusters ([Zr₆(O)₄(OH)₄(OOC)₈(H₂O)₈]⁴⁺) and pentameric entities, revealing precise bond distances and coordination geometries. nih.gov For these complexes, Zr-O bond distances involving the carboxylate groups are typically in the range of 2.16 to 2.28 Å. nih.gov

These advanced methods are crucial for building a mechanistic understanding of how zirconium 2-ethylhexanoate and its derivatives function as catalysts, particularly in polymerization and organic synthesis. rsc.orgnih.gov The active sites are often Lewis acidic zirconium centers within these cluster frameworks. rsc.org

Rheological Studies in Solution-Based Applications

Zirconium 2-ethylhexanoate is widely used as an additive in paints, coatings, and polymers, where it significantly influences the rheological properties of the material. nbinno.comguidechem.com Rheological studies, which measure the flow and deformation of matter, are critical for understanding and optimizing its performance in these applications.

In coatings, zirconium 2-ethylhexanoate functions as a "drier" or cross-linking agent. nbinno.comguidechem.com It promotes the polymerization of drying oils, which leads to the formation of a solid, durable film. This process involves a substantial change in the viscosity of the material, from a liquid to a solid state. Rheological measurements can track this curing process, providing valuable data on drying times and final film hardness.

The strong complexing ability of zirconium allows it to interact with polar groups in polymer chains (e.g., hydroxyl or carboxyl groups), creating a cross-linked network. guidechem.com This network formation restricts polymer chain mobility, leading to an increase in viscosity or the formation of a gel. The extent of this effect can be quantified using viscometers or rheometers, allowing formulators to control the flow behavior, prevent sagging of coatings on vertical surfaces, and ensure the stability of formulations like aluminum powder paints. guidechem.com

Environmental Research Perspectives and Sustainability

Environmental Transport and Transformation Studies

The environmental fate of zirconium 2-ethylhexanoate (B8288628) is dictated by the properties of its constituent parts: the zirconium cation and the 2-ethylhexanoate anion. While specific studies on the complete salt are limited, the behavior of its components and related compounds offers significant insight. The salt itself may persist in the environment, but it is also susceptible to hydrolysis, especially in the presence of water, which can break it down into zirconium species and 2-ethylhexanoic acid. fishersci.comgelest.comresearchgate.net Therefore, preventing its release into waterways and groundwater systems is a key environmental consideration. fishersci.comchemicalbook.com

Once released into the environment, the 2-ethylhexanoic acid (2-EHA) component is expected to be found primarily in water. canada.ca This is due to its high water solubility and low estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc), which suggests it is unlikely to bind to soil and sediment. canada.ca Zirconium carboxylates are known to hydrolyze readily, which would release the 2-EHA into the aqueous phase. researchgate.net The 2-EHA molecule itself is not expected to undergo further hydrolysis or direct photolysis by sunlight as it lacks the necessary functional groups and does not absorb light at wavelengths greater than 290 nm. nih.gov The primary degradation pathway for the organic portion of the compound is therefore biodegradation. canada.ca

Anaerobic degradation of 2-EHA has also been demonstrated. In one study using enrichment shake-flask cultures with anaerobic sediment, nearly all of an initial 2300 mg/L concentration of 2-EHA was degraded over 15 days. canada.ca Furthermore, 2-EHA can be a breakdown product from other widely used chemicals. For instance, soil microbes can oxidize 2-ethylhexanol to 2-EHA, and 2-EHA can also be released from the biodegradation of plasticizers like DEHP. canada.canih.gov

Table 1: Summary of 2-Ethylhexanoic Acid (2-EHA) Biodegradation Studies

Study Type Medium Conditions Initial Concentration Results Source
Aerobic BiodegradationMixed bacterial culture from waste disposal site leachate21 days incubation5.1 mg/L - 67.8 mg/L4% to 50% decrease in concentration canada.ca
Anaerobic BiodegradationAnaerobic sediment from Pearl River15 days incubation2300 mg/LAlmost complete degradation canada.ca
General AssessmentWater, Soil, Sediment--Half-life is likely much shorter than 182 days canada.ca

Research on Green Synthesis Approaches for Zirconium Carboxylates

Traditional synthesis methods for zirconium carboxylates can be energy-intensive, often requiring the prolonged boiling of zirconium tetrachloride in a carboxylic acid solution. researchgate.net In response to the need for more sustainable and ecologically sound manufacturing processes, research has shifted towards greener synthesis routes.

A promising alternative is the direct electrochemical method, which can produce transition metal carboxylates under mild and environmentally safer conditions. researchgate.net Research has demonstrated the electrochemical synthesis of zirconium carboxylates directly from metallic zirconium and various carboxylic acids. researchgate.net This approach avoids the harsh reagents and high energy consumption of traditional methods.

Broader research into the green synthesis of other zirconium compounds, such as zirconium dioxide (ZrO2) nanoparticles, further illustrates the trend towards sustainable chemistry. nih.gov These methods utilize biological substrates like plant extracts or microorganisms, which can replace expensive, toxic chemicals and energy-intensive physical processes. nih.govresearchgate.net While this research focuses on zirconia, the underlying principles—such as using biocompatible materials, reducing hazardous intermediates, and lowering energy input—are directly applicable to the development of green synthesis pathways for zirconium carboxylates. nih.govrsc.org

Comparative Environmental Profiles of Metal-Based Catalysts and Driers

Hexanoic acid, 2-ethyl-, zirconium salt is used as a drier in paints and coatings and as a catalyst in chemical synthesis. perstorp.comamericanelements.com Its environmental profile is often considered in comparison to other metal-based compounds used for similar purposes, particularly those based on lead and cobalt.

Historically, lead-based driers were common, but due to the significant neurotoxicity and environmental harm associated with lead, they have been largely phased out. goldstab.com Zirconium was one of the first and most prominent alternatives to lead. goldstab.com While generally considered less toxic than lead, zirconium is sometimes viewed as less efficient, potentially requiring formulation adjustments. goldstab.com Strontium is another major lead replacement, often considered the best alternative due to its low toxicity and efficiency. goldstab.com

Cobalt driers are highly effective at promoting the surface drying of coatings but face scrutiny over health and environmental concerns, including being suspected carcinogens. reddit.commst.dk This has driven demand for cobalt-free drier systems. Zirconium-based driers are a key component of these alternative systems. paintingbestpractices.com They function as "through driers," promoting a more uniform drying of the paint film, which helps prevent defects like wrinkling that can occur with highly active surface driers like cobalt. paintingbestpractices.comspecialchem.com A common and effective drier combination in modern coatings is a blend of cobalt (or a replacement like manganese), zirconium, and calcium. paintingbestpractices.comspecialchem.com

In catalysis, zirconium-based systems are also being developed as alternatives to other metals. For example, in the production of the biodegradable polymer poly(lactic acid) (PLA), a zirconium-based catalyst has been presented as a robust and highly active alternative to the industry-standard tin(II) bis(2-ethylhexanoate). acs.org

Table 2: Comparative Profile of Metal-Based Driers

Metal Base Primary Function Environmental & Performance Notes Source
Lead Through DrierLargely phased out due to high toxicity and environmental impact. goldstab.com
Cobalt Surface Drier (Active)Highly effective but has health and environmental concerns (suspected carcinogen). Can cause wrinkling if not balanced. reddit.commst.dkpaintingbestpractices.com
Zirconium Through Drier (Auxiliary)A primary, less toxic replacement for lead. Works well with active driers to ensure uniform drying and prevent wrinkling. Has good color and durability. goldstab.compaintingbestpractices.comspecialchem.com
Strontium Through Drier (Auxiliary)Considered a very effective and non-toxic alternative to lead. goldstab.com
Manganese Surface Drier (Active)An alternative to cobalt, though generally less effective. Can cause discoloration in white or light-colored paints. reddit.comspecialchem.com
Calcium Auxiliary DrierImproves performance under adverse conditions (low temperature, high humidity) and helps reduce "loss-of-dry" issues during storage. specialchem.com

Emerging Research Areas and Future Directions

Development of Novel Zirconium-Based Catalyst Systems

The development of innovative catalyst systems is a primary area of research for zirconium compounds, including Hexanoic acid, 2-ethyl-, zirconium salt. This compound serves as a versatile zirconium source, soluble in organic solvents, making it a useful precursor in catalysis. americanelements.comnbinno.com Research is focused on creating catalysts with high activity, selectivity, and stability for various chemical transformations.

A significant area of development is in polymerization catalysis. americanelements.com For instance, researchers have developed a highly active and selective zirconium-based catalyst system as a viable alternative to traditional tin(II) bis(2-ethylhexanoate) catalysts for the industrial production of poly(lactic acid) (PLA), a leading bio-based polymer. acs.orgnih.gov This zirconium system demonstrates robustness and compatibility with existing industrial processes. acs.orgnih.gov Under industrially relevant conditions, these catalysts have achieved turnover numbers of at least 60,000, with activity comparable to the tin-based benchmark, even at low zirconium concentrations of 8–12 ppm. acs.orgnih.gov

The versatility of zirconium-based catalysts extends to other polymerization reactions and organic synthesis. nbinno.comrsc.org They are explored for oxidation and hydrogenation reactions due to their effectiveness and the relatively low toxicity of zirconium. americanelements.comrsc.org The ability to function as a cross-linking agent in polymers like silicone rubber and polyurethane systems further highlights its catalytic potential. nbinno.com

Table 1: Comparative Performance of Zirconium-Based Catalyst in L-lactide Polymerization

Feature Zirconium-Based Catalyst System Tin(II) bis(2-ethylhexanoate) (Benchmark)
Metal Zirconium (Group IV) Tin (Group 14)
Conditions High-temperature (140–200 °C), solvent-free melt conditions High-temperature (140–200 °C), solvent-free melt conditions
Activity Comparable to the benchmark, with turnover numbers ≥ 60,000. acs.orgnih.gov Highly active at low loadings. acs.org
Control Provides a high degree of control, leading to predictable polymer molecular weight and suppression of side reactions. acs.org Established benchmark for control in PLA production. acs.org

| Industrial Relevance | Designed for compatibility with existing facilities and processes for large-scale production (500-2000 g). acs.orgnih.govnih.gov | Widely used in industrial PLA production. acs.org |

Integration in Multifunctional Materials Research

Hexanoic acid, 2-ethyl-, zirconium salt is increasingly being integrated into the research and development of multifunctional materials, where a single material is engineered to possess multiple properties or functions. The compound often serves as a key precursor for creating advanced zirconium-based materials such as metal-organic frameworks (MOFs), specialized coatings, and polymer composites. cymitquimica.comsigmaaldrich.com

In the field of MOFs, zirconium is a favored metal due to the exceptional chemical stability it imparts to the final structure. rsc.org A multifunctional double-walled zirconium MOF, for example, has demonstrated high performance in both CO2 adsorption and separation, as well as the detection of explosives in aqueous solutions. rsc.org The zirconium salt precursor plays a critical role in the synthesis of the stable [Zr6O4(OH)4] secondary building units that form the backbone of these robust frameworks. rsc.org

Another area of integration is in advanced coatings and composites. Zirconium compounds are used to coat titanium dioxide (TiO2) particles, a common pigment in paints, to enhance their photostability and shield the paint film from decomposition caused by the high photocatalytic activity of TiO2 under UV irradiation. zircon-association.org In dental science, Zirconyl-2-ethylhexanoate has been studied as a coupling agent for dental polymer composites. Research on its adsorption onto hydroxyapatite (B223615) showed that it can render the apatite powder extremely hydrophobic, a desirable property for improving the durability and compatibility of dental fillings. Furthermore, zirconia-based nanomaterials, synthesized using zirconium precursors, are being engineered for dual-use applications such as photocatalytic degradation of pollutants followed by repurposing as gamma-ray shielding agents. researchgate.net

Table 2: Zirconium's Role in Multifunctional Materials

Material Type Zirconium Component/Precursor Function 1 Function 2 Source
Zirconium MOF Zirconium salt precursor CO2 Adsorption & Separation Explosives Detection rsc.org
Dental Composite Zirconyl-2-ethylhexanoate Polymer Coupling Agent Hydrophobicity Induction
Pigment Coating Zirconium coating UV Photostability Shielding Photocatalytic Effect zircon-association.org

| Engineered Nanomaterial | Zirconia (from precursor) | Photocatalytic Pollutant Degradation | Gamma-Ray Shielding | researchgate.net |

Advanced Computational Modeling for Predictive Performance

To accelerate the discovery and optimization of zirconium-based materials, advanced computational modeling is increasingly being employed. These theoretical approaches complement experimental work, providing deep insights into reaction mechanisms, material properties, and performance under various conditions.

In catalysis, a combined experimental and theoretical approach has been crucial for understanding the polymerization mechanism of lactide in the presence of novel zirconium-based catalyst systems. nih.gov Such studies help elucidate the roles of different components in the catalyst formulation and predict how modifications to the ligand architecture might influence solubility and activity. nih.gov

Computational methods are also vital in studying the fundamental chemistry of zirconium-carboxylate clustering processes, which are key to designing the secondary building units of MOFs. ehu.es Mass spectroscopy measurements combined with theoretical modeling can reveal the presence of specific hexa- and pentanuclear zirconium species and explain the pH-dependent transformations between them. ehu.es This predictive understanding allows for the targeted isolation of novel cluster compounds in the solid state, providing new building blocks for advanced materials. ehu.es

For multifunctional materials, methods like Monte Carlo simulations are used to validate experimental findings. For instance, the gamma-ray shielding capacity of zirconia-based nanocomposites has been evaluated experimentally and the data validated using Monte Carlo simulations, confirming the superior attenuation performance of certain doped zirconia materials. researchgate.net

Table 3: Application of Computational Modeling in Zirconium Research

Research Area Modeling Technique/Approach Objective Findings/Predictions Source
Catalysis Combined experimental and theoretical analysis Understand polymerization mechanisms Elucidate catalyst component roles; predict effects of ligand modification. nih.gov
MOF Synthesis Mass spectroscopy and theoretical modeling Study zirconium-carboxylate clustering Identify intermediate species (hexa- and pentanuclear clusters); understand pH-dependent equilibria. ehu.es

| Multifunctional Materials | Monte Carlo simulation | Validate experimental data | Confirm gamma-ray attenuation performance of doped zirconia nanocomposites. | researchgate.net |

Sustainable Chemical Manufacturing of Zirconium Carboxylates

The growing demand for greener chemical processes has spurred research into more sustainable manufacturing methods for zirconium carboxylates, including Hexanoic acid, 2-ethyl-, zirconium salt. Traditional synthesis routes often involve corrosive starting materials and generate problematic byproducts.

One innovative approach aims to overcome the drawbacks of processes that use highly corrosive substances and require complex removal of hydrogen chloride (HCl). google.com This novel process involves reacting zirconium tetrachloride (ZrCl4) suspended in an apolar solvent (like toluene (B28343) or hexane) with the anhydride (B1165640) of an organic acid. google.com The key advantage is that the products are the desired zirconium carboxylate and an acid chloride, which is a valuable chemical intermediate, instead of corrosive hydrochloric acid. google.com This method allows for the use of less expensive stainless steel reactors instead of glass or enamel-lined ones. google.com

Other process improvements focus on creating a one-step synthesis with high yield. A method has been described that involves combining a carboxylate and a water-soluble or reactive insoluble zirconium salt within a basic aqueous solution. google.com By carefully controlling the ratio of carboxylate to zirconium and maintaining a basic environment, the zirconium carboxylate can be formed directly, resulting in a product with a high zirconium content while avoiding unwanted hydroxide (B78521) byproducts. google.com

The use of zirconia (zirconium oxide) itself is seen as contributing to sustainable practices. wundermold.com Zirconia's durability, resistance to corrosion, and stability in harsh environments mean that materials made from it have a longer lifespan, reducing the need for raw materials and the environmental footprint of manufacturing. wundermold.com Furthermore, zirconia-based catalysts are noted for their high efficiency and selectivity, which leads to reduced waste in chemical manufacturing. wundermold.com

Exploration in Novel Niche Applications in Chemical Science

Beyond its large-scale uses, Hexanoic acid, 2-ethyl-, zirconium salt and related compounds are being explored for a variety of novel and niche applications in chemical science, leveraging their specific chemical properties.

One such application is as a precursor for depositing thin films using methods like solution deposition and chemical vapor deposition. sigmaaldrich.com These techniques are used to create zirconium oxide or yttria-stabilized zirconia films, which are critical components in applications such as solid oxide fuel cells. sigmaaldrich.com

In materials science, the compound's hydrophobic nature is being exploited. As a zirconyl salt, it has been synthesized and studied for its ability to act as a coupling agent in dental polymer composites. Its irreversible adsorption onto hydroxyapatite surfaces from organic solvents renders the surface highly water-repellent, which is a key property for enhancing the longevity of dental materials.

Other specialized uses include its application as an extreme pressure additive in lubricating oils and as an extractant for certain resins. guidechem.com The strong complexing ability of zirconium is the basis for these functions. guidechem.com In the coatings industry, zirconium driers are used in white amino baking paints to improve hardness without causing yellowing, and in aluminum powder paints, they help maintain the stability and brightness of the aluminum flakes. guidechem.com

Table 4: Summary of Novel Niche Applications

Application Area Specific Use Underlying Principle/Property Source
Advanced Electronics Precursor for thin-film deposition Solubility in organic solvents; thermal decomposition to zirconium oxide. sigmaaldrich.com
Dental Materials Coupling agent for polymer composites Irreversible adsorption on hydroxyapatite; induction of hydrophobicity.
Lubricants Extreme pressure additive Strong complexing ability of zirconium. guidechem.com
Specialty Coatings Hardness improver in baking paints Coordination chemistry; non-yellowing properties. guidechem.com

| Coatings | Stabilizer in aluminum powder paint | Prevents reduction of aluminum powder flotation. | guidechem.com |

Q & A

Basic: What are the established synthesis routes for zirconium 2-ethylhexanoate, and how do reaction conditions influence product purity?

Zirconium 2-ethylhexanoate is synthesized via salt formation between basic zirconium carbonate and 2-ethylhexanoic acid. The reaction typically occurs in hydrocarbon solvents, with temperature and stoichiometric ratios critical for purity. For example, excess acid ensures complete neutralization of zirconium hydroxide intermediates, minimizing residual carbonate impurities . Solvent choice (e.g., white spirit) also affects solubility and final zirconium content, which is standardized at ~18% in industrial formulations .

Advanced: How can developmental toxicity data from 2-ethylhexanoic acid (2-EHA) be extrapolated to its zirconium salt in risk assessment?

2-EHA, a hydrolysis product of zirconium 2-ethylhexanoate, exhibits developmental toxicity in rats (LOAEL = 100 mg/kg-bw/day for skeletal malformations). Risk assessments for the zirconium salt assume 100% hydrolysis to 2-EHA in vivo, despite uncertainties in dermal absorption rates. Conservative modeling using ConsExpo estimates systemic exposure thresholds, with margins of exposure (MOE) calculated against 2-EHA’s critical effect levels. This read-across approach is validated by EU CLP classifications and Australian IMAP assessments .

Basic: What physicochemical properties are critical for characterizing zirconium 2-ethylhexanoate in environmental fate studies?

Key properties include:

  • log Kow : 6.61 (indicates high lipid solubility and bioaccumulation potential)
  • Water solubility : 4.93 × 10⁻⁸ g/mL (low mobility in aquatic systems)
  • Vapor pressure : 0.369 Pa (volatilization is minimal)
    These parameters inform fugacity models (e.g., ChemCAN) to predict partitioning in air, water, and soil .

Advanced: How do conflicting ecological and human health risk classifications arise for zirconium 2-ethylhexanoate?

The Canadian ERC (Ecological Risk Classification) classifies zirconium 2-ethylhexanoate as low risk due to low emission rates and rapid degradation in water. However, human health assessments flag developmental toxicity via 2-EHA hydrolysis, particularly for occupational dermal exposure (e.g., paint drying agents). This dichotomy stems from exposure route specificity: environmental models prioritize waterborne pathways, whereas health assessments focus on localized dermal uptake .

Basic: What analytical methods are recommended for quantifying 2-ethylhexanoic acid and its zirconium salt in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., BSTFA) is optimal. Internal standards like 2-ethyl butyric acid improve precision for low-concentration detection (LOQ = 0.78 µg/mL). For hydrolysis studies, isotopic labeling (e.g., deuterated 2-EHA) tracks metabolic pathways in vitro .

Advanced: How can QSAR models resolve data gaps in toxicity profiling of zirconium carboxylates?

Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity (e.g., LC50 for fish) using log Kow and molecular reactivity indices. For zirconium 2-ethylhexanoate, structural analogs like calcium 2-ethylhexanoate provide read-across data for esterase inhibition and neurotoxicity endpoints. However, model limitations include underestimation of tissue-specific bioaccumulation in lipid-rich organs .

Basic: What are the validated read-across criteria for using 2-EHA as an analogue in regulatory submissions?

Read-across requires structural similarity (common carboxylate group), identical metabolic pathways (hydrolysis to 2-EHA), and concordant toxicity endpoints (developmental effects). The EU’s REACH guidance mandates comparative in vitro assays (e.g., zebrafish embryotoxicity) to confirm mechanistic overlap between the salt and 2-EHA .

Advanced: How does the ERC (Ecological Risk Classification) methodology address uncertainties in environmental persistence?

The ERC combines weighted metrics: biodegradation half-lives, bioaccumulation factors, and acute toxicity thresholds. For zirconium 2-ethylhexanoate, low water solubility and high log Kow reduce bioavailability, but model adjustments for sediment binding (log Koc = 4.516) refine long-term risk predictions in benthic ecosystems .

Basic: What in vitro models are suitable for screening developmental toxicity of zirconium carboxylates?

Zebrafish embryo assays (FET) are cost-effective for high-throughput screening. 2-Ethylhexanoic acid induces teratogenicity at 50 µM (wavy ribs, cranial ossification defects), mirroring mammalian studies. Parallel metabolomics (e.g., LC-MS/MS) identifies disrupted pathways (e.g., retinoic acid signaling) .

Advanced: What are the key uncertainties in dermal exposure risk assessments for occupational settings?

Uncertainties include:

  • Hydrolysis efficiency : Assumed 100% conversion to 2-EHA, though esterase activity in the stratum corneum may vary.
  • Absorption rates : Dermal uptake of 2-EHA is estimated at 50–100%, lacking in vivo human data.
  • Co-exposures : Synergistic effects with other paint additives (e.g., cobalt bis-2-ethylhexanoate) are unquantified .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.